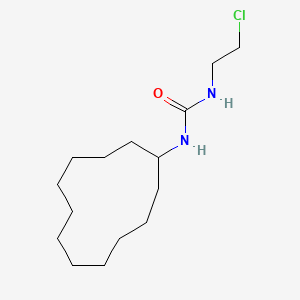
Urea, 1-(2-chloroethyl)-3-cyclododecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-cyclododecyl-: is an organic compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group and a cyclododecyl group. Substituted ureas are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For Urea, 1-(2-chloroethyl)-3-cyclododecyl- , the synthetic route may involve the reaction of 2-chloroethylamine with cyclododecyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of Urea, 1-(2-chloroethyl)-3-cyclododecyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: Urea, 1-(2-chloroethyl)-3-cyclododecyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclododecyl group, leading to the formation of cyclododecanone or cyclododecanol.
Reduction Reactions: The urea moiety can be reduced to form corresponding amines under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1-(2-hydroxyethyl)-3-cyclododecyl-urea or 1-(2-aminoethyl)-3-cyclododecyl-urea.
Oxidation: Formation of cyclododecanone or cyclododecanol.
Reduction: Formation of 1-(2-chloroethyl)-3-cyclododecylamine.
科学的研究の応用
Chemistry: Urea, 1-(2-chloroethyl)-3-cyclododecyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to form stable complexes with proteins and nucleic acids makes it useful in studying protein-ligand interactions and DNA binding.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Its ability to alkylate DNA and disrupt cellular processes makes it a candidate for further drug development.
Industry: In the industrial sector, Urea, 1-(2-chloroethyl)-3-cyclododecyl- is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties enhance the performance of these products in various applications.
作用機序
Molecular Targets and Pathways: The mechanism of action of Urea, 1-(2-chloroethyl)-3-cyclododecyl- involves the alkylation of nucleophilic sites in biomolecules. The 2-chloroethyl group can form covalent bonds with nucleophilic centers in DNA, proteins, and other cellular components. This alkylation disrupts normal cellular functions, leading to cell cycle arrest and apoptosis.
Pathways Involved:
DNA Alkylation: The compound forms adducts with DNA bases, leading to the formation of cross-links and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death.
Protein Modification: Alkylation of proteins can inhibit enzyme activity and disrupt protein-protein interactions, affecting various cellular pathways.
類似化合物との比較
- Urea, 1-(2-chloroethyl)-3-cycloheptyl-
- Urea, 1-(2-chloroethyl)-3-cyclohexyl-
- Urea, 1-(2-chloroethyl)-3-cyclooctyl-
Comparison: Urea, 1-(2-chloroethyl)-3-cyclododecyl- is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications, such as forming stable complexes with biomolecules and enhancing the performance of industrial products. The larger ring size also influences its reactivity and the types of reactions it can undergo compared to its smaller counterparts.
特性
CAS番号 |
13908-29-7 |
|---|---|
分子式 |
C15H29ClN2O |
分子量 |
288.85 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-cyclododecylurea |
InChI |
InChI=1S/C15H29ClN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19) |
InChIキー |
DJWXJGZHOSQZBT-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















